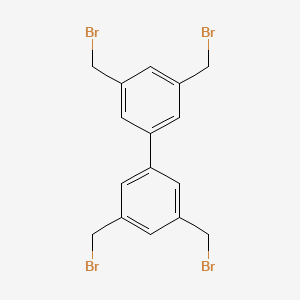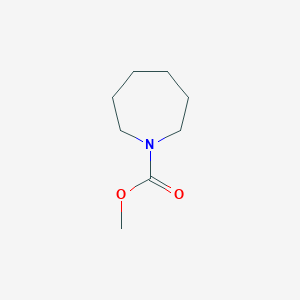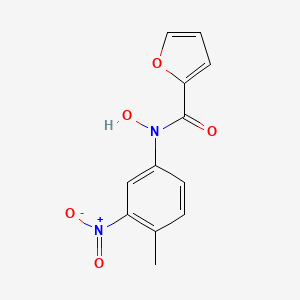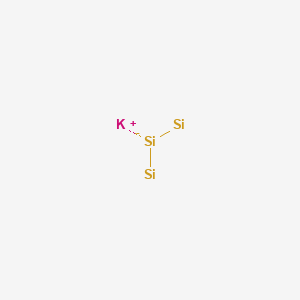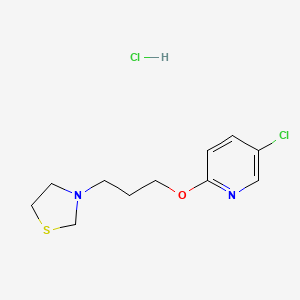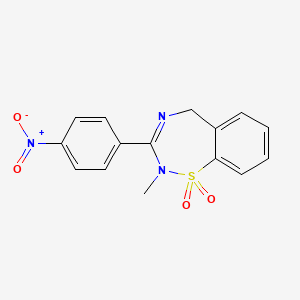![molecular formula C12H27NO4 B14659944 2,2'-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) CAS No. 40509-08-8](/img/structure/B14659944.png)
2,2'-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) is an organic compound with the molecular formula C12H26O5. It is characterized by the presence of two hydroxyl groups and an azanediylbis(methylene) linkage, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) typically involves the reaction of 2-ethylpropane-1,3-diol with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-ethylpropane-1,3-diol} + \text{formaldehyde} + \text{ammonia} \rightarrow \text{2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol)} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) involves its interaction with specific molecular targets and pathways. The hydroxyl groups and azanediylbis(methylene) linkage play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[Oxybis(methylene)]bis[2-ethylpropane-1,3-diol]
- 4,4’-(((2,2-Dimethylpropane-1,3-Diyl)Bis(Azanediyl)Bis(Methylene) Bis(2-Methoxyphenol)
Uniqueness
2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of both hydroxyl groups and an azanediylbis(methylene) linkage allows for diverse reactivity and applications compared to similar compounds .
Propiedades
Número CAS |
40509-08-8 |
|---|---|
Fórmula molecular |
C12H27NO4 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
2-[[2,2-bis(hydroxymethyl)butylamino]methyl]-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C12H27NO4/c1-3-11(7-14,8-15)5-13-6-12(4-2,9-16)10-17/h13-17H,3-10H2,1-2H3 |
Clave InChI |
ONXNWJGTULPYAD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CNCC(CC)(CO)CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


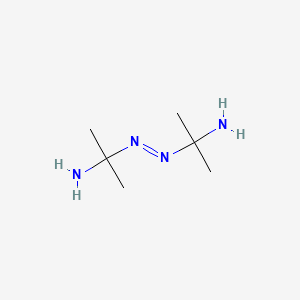

![1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B14659885.png)
